N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide is a useful research compound. Its molecular formula is C18H20ClIN2OS and its molecular weight is 474.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.00296 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Chemistry
N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide and related adamantane derivatives have been explored in the synthesis of polymers. For instance, palladium-catalyzed carbonylation of 4-iodoaniline, in the presence of adamantane cores, led to the creation of star polybenzamides. These polymers exhibited similar thermal stability to their linear counterparts, with enhanced solubility and film-forming properties due to the incorporation of tetraphenyladamantane (Reichert & Mathias, 1994).
Radiochemistry for Medical Imaging
In medical imaging, specifically positron emission tomography (PET), this compound derivatives have been used in palladium-mediated [11C]radiolabelling to create [11C]amides. These compounds, through palladium-catalyzed carbonylation, offer a method for synthesizing radiolabelled amides, showing potential for PET imaging applications (Jennings et al., 2011).
Antiarrhythmic Drug Development
Significant research has been conducted on adamantane derivatives for their potential in antiarrhythmic drug development. Studies have synthesized and evaluated various this compound derivatives, identifying compounds with promising antiarrhythmic activities. These findings support the exploration of adamantane derivatives as lead drugs for further pharmacological and toxicological studies, offering a new pathway for the development of antiarrhythmic medications (Likhosherstov et al., 2014).
Drug Delivery Systems
Research into nanodiamonds modified with hyperbranched polymers, utilizing adamantane derivatives, has shown potential for drug delivery applications. These modifications improve water dispersibility and biocompatibility, essential for biomedical uses. The study indicates these composites could serve as efficient carriers for drugs, highlighting the role of adamantane derivatives in enhancing the functionality of nanomaterials for medical applications (Huang et al., 2018).
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-2-chloro-5-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClIN2OS/c19-15-2-1-13(20)6-14(15)16(23)21-17(24)22-18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMLGOOWLXZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C=CC(=C4)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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